

Phenthoate Solubility: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides a comprehensive overview of the solubility of **phenthoate**, a non-systemic organothiophosphate insecticide and acaricide, in various aqueous and organic media. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental methodologies, and key influencing factors.

Quantitative Solubility Data

The solubility of **phenthoate** is a critical parameter influencing its environmental fate, bioavailability, and formulation development. The following tables summarize the available quantitative data for both pure and technical grade **phenthoate** in water and a range of organic solvents.

Table 1: Solubility of Phenthoate in Water



Grade	Temperature (°C)	Solubility (mg/L)
Pure Compound	24	~10[1]
Technical Grade	20	200[1][2]
Not Specified	25	11[3]
Not Specified	24	11[2]
Not Specified	20	11

Table 2: Solubility of Technical Grade Phenthoate in Organic Solvents



Solvent	Temperature (°C)	Solubility
Acetone	Not Specified	Miscible in all proportions[1]
Benzene	Not Specified	Miscible in all proportions[1]
Carbon Disulphide	Not Specified	Miscible in all proportions[1]
Carbon Tetrachloride	Not Specified	Miscible in all proportions[1]
Cyclohexane	Not Specified	Miscible in all proportions[1]
Cyclohexanone	Not Specified	Miscible in all proportions[1]
Dioxane	Not Specified	Miscible in all proportions[1]
Ethanol	Not Specified	Miscible in all proportions[1]
Ethyl Ether	Not Specified	Miscible in all proportions[1]
Methanol	Not Specified	Miscible in all proportions[1]
Methyl Cellosolve	Not Specified	Miscible in all proportions[1]
n-Hexane	20	120 g/L[1]
n-Hexane	25	116 g/L[3]
Kerosene	25	340 g/L[3]
Ligroin	20	17%
Diethylene Glycol	20	>20%
Petroleum Solvent	20	>100 g/L[1]

Experimental Protocol: Determination of Water Solubility (OECD 105 Shake-Flask Method)

While specific experimental details for the cited **phenthoate** solubility data are not readily available in the public domain, the following is a detailed description of the OECD Test Guideline 105 "Water Solubility" (Flask Method), a widely accepted international standard for determining the water solubility of chemical substances like pesticides. It is highly probable that the reported values were obtained using a similar standardized protocol.



Principle

A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, representing its water solubility at that temperature.

Apparatus

- Shaking a pparatus: A mechanical shaker or magnetic stirrer capable of maintaining a constant temperature (e.g., a thermostatically controlled water bath or incubator).
- Equilibration vessels: Glass-stoppered flasks or tubes of sufficient size to allow for adequate mixing.
- Centrifuge: Capable of operating at a sufficient speed to separate undissolved material, preferably with temperature control.
- Analytical instrumentation: A validated analytical instrument suitable for the quantitative determination of **phenthoate**, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a suitable detector.

Procedure

- Preparation: An amount of **phenthoate** that is clearly in excess of its expected solubility is added to a series of equilibration vessels.
- Equilibration: A known volume of water (typically purified, e.g., deionized or distilled) is added to each vessel. The vessels are then tightly sealed and placed in the shaking apparatus maintained at a constant temperature (e.g., 20 ± 0.5 °C).
- Agitation: The vessels are agitated until equilibrium is established. A preliminary test is often conducted to determine the necessary equilibration time. For many substances, 24 to 48 hours is sufficient, but longer periods may be necessary.
- Phase Separation: After equilibration, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved material. Centrifugation is then employed to ensure complete removal of suspended solids.



- Sampling and Analysis: A sample of the clear aqueous supernatant is carefully withdrawn.
 The concentration of **phenthoate** in the sample is determined using a validated analytical method.
- Replicates: The determination is performed in at least duplicate.

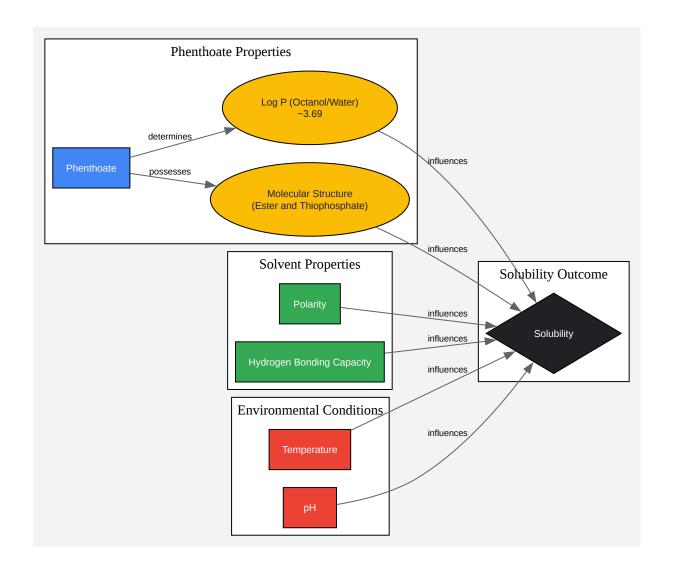
Data and Reporting

The mean of at least two valid measurements is reported as the water solubility of **phenthoate** at the specified temperature. The report should include the test conditions, the analytical method used, and the individual measurement values.

Factors Influencing Phenthoate Solubility

The solubility of **phenthoate** is governed by several physicochemical factors. The interplay of these factors determines its partitioning in different environmental compartments and its interaction with biological systems.





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Caption: Key factors influencing the solubility of **phenthoate**.

The relatively high octanol/water partition coefficient (Log P \approx 3.69) indicates **phenthoate**'s lipophilic nature, consistent with its low water solubility and high solubility in many organic solvents.[1] The ester and thiophosphate functional groups in its structure contribute to its



polarity and potential for interactions with different solvents. Temperature generally has a positive correlation with the solubility of solids in liquids. While **phenthoate** is relatively stable in neutral and acidic aqueous solutions, it is susceptible to hydrolysis under alkaline conditions, which can affect its measured solubility over time.[1][2]

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